5-(4-Fluorophenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Description
The compound 5-(4-Fluorophenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁵]hexadeca-1(16),2,4,6,9,11(15)-hexaene is a polycyclic heteroaromatic molecule featuring a fused tetracyclic core with oxygen and nitrogen heteroatoms. Its structure includes a 4-fluorophenyl substituent at position 5 and a 3-methoxyphenylmethyl group at position 7. The presence of fluorine and methoxy groups may enhance bioavailability and modulate electronic properties, influencing binding affinity and metabolic stability .
Properties
IUPAC Name |
5-(4-fluorophenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O3/c1-30-18-4-2-3-15(9-18)12-29-13-20-24(16-5-7-17(26)8-6-16)27-28-25(20)19-10-22-23(11-21(19)29)32-14-31-22/h2-11,13H,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBAACBDNSJQMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCO5)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-Fluorophenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H23F N4O2. The structure features a tetracyclic framework with multiple functional groups that may influence its biological activity.
Structural Features
- Fluorophenyl Group : The presence of a fluorine atom may enhance lipophilicity and alter the electronic properties of the molecule.
- Methoxyphenyl Group : This moiety could contribute to potential interactions with biological targets due to its electron-donating properties.
- Tricyclic Core : The unique tricyclic structure allows for diverse interactions with enzymes and receptors.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, tetrahydropyridophthlazinones have been shown to inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy agents.
Case Study: PARP Inhibition
In a study involving a derivative of the compound under discussion, it was found that it exhibited potent inhibition against PARP1 and PARP2 with Ki values of 1.2 nM and 0.87 nM respectively . Furthermore, it demonstrated an EC50 value of 0.3 nM in inhibiting proliferation in BRCA1 mutant cancer cells, suggesting a promising therapeutic avenue for treating specific breast cancers.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Heterocycles containing similar motifs have been reported to possess antibacterial and antifungal activities .
The proposed mechanism involves interaction with bacterial cell membranes or key metabolic pathways, leading to cell death or inhibition of growth.
Other Biological Activities
Emerging research indicates that compounds with similar structures may also exhibit anti-inflammatory and analgesic effects. The presence of methoxy groups is often associated with enhanced bioactivity due to their ability to modulate inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of PARP enzymes | |
| Antimicrobial | Potential antibacterial activity | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential of this compound. Preliminary studies suggest favorable absorption and distribution characteristics; however, detailed pharmacokinetic studies are warranted.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C₄₇H₄₄F₁N₆O₆
- Molecular Weight : 875.4 g/mol
Structural Characteristics
The compound features multiple functional groups, including fluorophenyl and methoxyphenyl moieties, which may influence its biological activity and interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 5-(4-Fluorophenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene as anticancer agents. The incorporation of fluorinated aromatic rings has been shown to enhance the potency of inhibitors targeting various cancer pathways.
Case Study: Inhibitory Effects on Cancer Cell Lines
A study evaluating the inhibitory effects of related compounds on cancer cell lines demonstrated that modifications to the phenyl rings significantly affect their IC50 values (the concentration required to inhibit cell growth by 50%). For instance:
- Compounds with a 4-fluorobenzyl moiety exhibited enhanced interactions with the catalytic sites of specific enzymes involved in tumor progression .
Neuroprotective Properties
The compound's structural features suggest potential neuroprotective effects. Compounds with similar frameworks have been investigated for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme implicated in neurodegenerative diseases.
Research Findings
Research indicates that derivatives of this compound can effectively inhibit PARP-1 and PARP-2, leading to reduced neuronal cell death under oxidative stress conditions . This mechanism positions such compounds as candidates for treating neurodegenerative disorders.
Antimicrobial Activity
The presence of diverse functional groups allows for the exploration of antimicrobial properties. Compounds containing similar tricyclic structures have shown promising activity against various bacterial strains.
Experimental Data
In vitro studies have reported significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structural modifications in the phenyl rings are crucial for enhancing this activity .
Synthetic Pathways
The synthesis of 5-(4-Fluorophenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene involves several steps:
- Formation of Key Intermediates : Utilizing starting materials such as 3-chloro-4-fluorobenzyl derivatives.
- Condensation Reactions : Employing coupling reactions to form the core tetracyclic structure.
- Final Modifications : Introducing methoxy and other substituents to enhance bioactivity.
Yield and Purity
The synthetic routes have been optimized to achieve moderate to high yields while ensuring the purity of the final product through chromatographic techniques.
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties of the Target Compound and Its Chloro-Fluoro Analogue
*Estimates based on substituent contributions: Methoxy increases polarity compared to fluoro.
Substituent Effects on Properties
- Electron-Withdrawing vs. The 3-methoxyphenylmethyl substituent introduces steric bulk and electron-donating effects, which may enhance solubility compared to the 3-fluorophenylmethyl group in the analogue .
Lipophilicity (XLogP3) : The lower estimated XLogP3 of the target compound (~4.5 vs. 4.7) suggests reduced hydrophobicity, likely due to the methoxy group’s polarity. This could favor aqueous solubility and pharmacokinetic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
